molecular formula C14H15ClN2O5S B2750522 3-(1-((3-Chloro-4-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034384-17-1

3-(1-((3-Chloro-4-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2750522
CAS No.: 2034384-17-1
M. Wt: 358.79
InChI Key: KBBLXBHOAXPGDV-UHFFFAOYSA-N
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Description

3-(1-((3-Chloro-4-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a combination of a pyrrolidine ring, an oxazolidine-2,4-dione moiety, and a sulfonyl group attached to a chloromethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these steps include various sulfonyl chlorides, oxazolidine derivatives, and pyrrolidine precursors .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3-(1-((3-Chloro-4-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

3-(1-((3-Chloro-4-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-((3-Chloro-4-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrrolidine and oxazolidine-2,4-dione moieties can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(1-((3-Chloro-4-methylphenyl)sulfonyl)pyrrolidine-2,5-dione: Similar structure but with a different oxazolidine moiety.

    3-(1-((3-Chloro-4-methylphenyl)sulfonyl)pyrrolidine-2-one: Lacks the oxazolidine-2,4-dione moiety.

    3-(1-((3-Chloro-4-methylphenyl)sulfonyl)pyrrolidine: Simplified structure without the oxazolidine or dione groups

Uniqueness

The uniqueness of 3-(1-((3-Chloro-4-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione lies in its combination of structural features, which confer specific chemical and biological properties. The presence of the oxazolidine-2,4-dione moiety, in particular, distinguishes it from other similar compounds and contributes to its potential as a versatile reagent and lead compound in various applications .

Properties

IUPAC Name

3-[1-(3-chloro-4-methylphenyl)sulfonylpyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O5S/c1-9-2-3-11(6-12(9)15)23(20,21)16-5-4-10(7-16)17-13(18)8-22-14(17)19/h2-3,6,10H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBLXBHOAXPGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3C(=O)COC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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